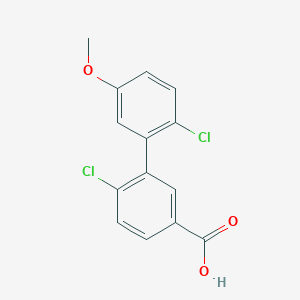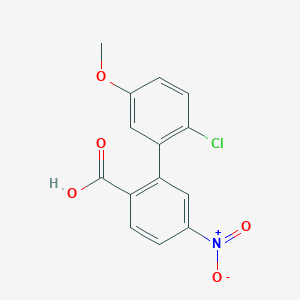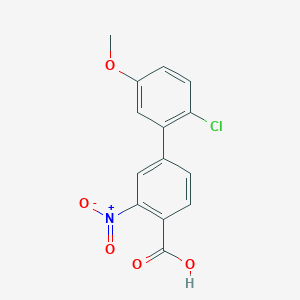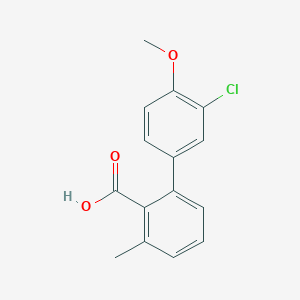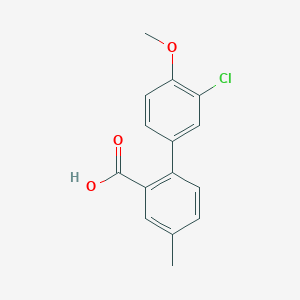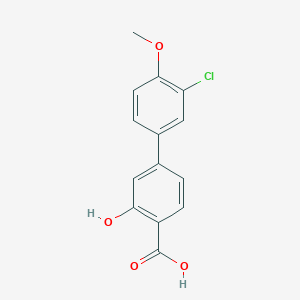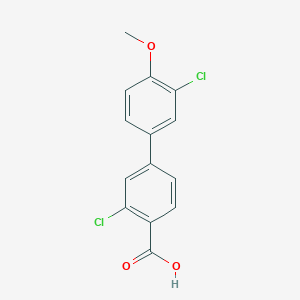
3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% (3-CMPBA) is a synthetic compound with a wide range of applications in the field of scientific research. It is a versatile compound which has been used in various studies ranging from biochemical and physiological effects to lab experiments and future directions.
Scientific Research Applications
3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% has a wide variety of applications in the field of scientific research. It has been used in studies of its biochemical and physiological effects, as well as in lab experiments. It has also been used in studies of its mechanism of action and its potential for use in future directions.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% is not yet fully understood. However, it has been suggested that it acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is essential for normal brain functioning. The inhibition of this enzyme by 3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% could lead to increased levels of acetylcholine in the brain, thus leading to improved brain functioning.
Biochemical and Physiological Effects
3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. It has also been found to have neuroprotective effects, as well as to be a potential inhibitor of acetylcholinesterase.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% in lab experiments include its high purity and the fact that it is relatively easy to synthesize. It is also relatively inexpensive and can be used in a variety of experiments. However, there are some limitations to using 3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% in lab experiments. It is not readily available in large quantities, and its mechanism of action is not yet fully understood.
Future Directions
There are many potential future directions for the use of 3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95%. It could be used in the development of new drugs for the treatment of neurological disorders. It could also be used in the development of new compounds with similar properties, such as anti-inflammatory and anti-oxidant compounds. Additionally, it could be used in the development of new compounds with potential applications in the treatment of cancer. Finally, it could be used in the development of new compounds with potential applications in the treatment of Alzheimer’s disease.
Synthesis Methods
3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% is synthesized through a multi-step process. First, 3-chloro-4-methoxyphenylacetic acid is reacted with 5-methoxybenzene-1,3-diol in the presence of anhydrous sodium carbonate. This reaction is then refluxed and cooled to room temperature. The product is then purified by recrystallization in ethanol. Finally, the compound is dried and the purity is measured to be 95%.
Properties
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-12-6-10(5-11(7-12)15(17)18)9-3-4-14(20-2)13(16)8-9/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGFALTZZHAUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691053 |
Source


|
| Record name | 3'-Chloro-4',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-99-7 |
Source


|
| Record name | 3'-Chloro-4',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



